molecular formula C12H17ClN2O B2436977 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide CAS No. 1153067-50-5

6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide

Cat. No.: B2436977
CAS No.: 1153067-50-5
M. Wt: 240.73
InChI Key: APHMZJQSYFGKOM-UHFFFAOYSA-N
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Description

6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a methyl group attached to the nitrogen atom, and a pentan-3-yl group attached to the nitrogen atom of the carboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloropyridine-3-carboxylic acid.

    Amidation Reaction: The carboxylic acid is converted to the corresponding carboxamide by reacting with N-methyl-N-(pentan-3-yl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The carboxamide group can be reduced to the corresponding amine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃-THF).

Major Products Formed:

    Substitution Reactions: Products with different substituents replacing the chloro group.

    Oxidation Reactions: N-oxide derivatives.

    Reduction Reactions: Corresponding amine derivatives.

Scientific Research Applications

6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

  • 6-chloro-N-methyl-N-(butan-2-yl)pyridine-3-carboxamide
  • 6-chloro-N-methyl-N-(hexan-4-yl)pyridine-3-carboxamide
  • 6-chloro-N-methyl-N-(propan-2-yl)pyridine-3-carboxamide

Comparison: 6-chloro-N-methyl-N-(pentan-3-yl)pyridine-3-carboxamide is unique due to the specific length and branching of the pentan-3-yl group This structural feature can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds with different alkyl groups

Properties

IUPAC Name

6-chloro-N-methyl-N-pentan-3-ylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-4-10(5-2)15(3)12(16)9-6-7-11(13)14-8-9/h6-8,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHMZJQSYFGKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N(C)C(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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